Product packaging for 4-Hydroxy-2-octenal(Cat. No.:CAS No. 55-88-9)

4-Hydroxy-2-octenal

Cat. No.: B1233598
CAS No.: 55-88-9
M. Wt: 142.2 g/mol
InChI Key: PYWFGGNTBVBZAT-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-2-octenal (HOE) is a research-grade α,β-unsaturated hydroxyalkenal formed as a secondary product during the peroxidation of omega-6 polyunsaturated fatty acids (PUFAs), particularly in thermally oxidized lipids . As a member of the 4-hydroxy-2-alkenal family, it is a key compound of interest in the study of oxidative stress, sharing structural and reactive properties with the more extensively characterized 4-hydroxy-2-nonenal (4-HNE) . Its primary research value lies in its reactivity; it can form covalent Michael addition adducts with cysteine, histidine, and lysine residues in proteins, as well as Schiff bases, making it a critical tool for investigating oxidative modification of cellular macromolecules . Studies comparing its effects with those of HNE suggest it functions as a bioactive lipid mediator, capable of influencing cell signaling pathways and disrupting crucial cellular functions at elevated concentrations . Researchers utilize this compound to model the impact of lipid peroxidation products in various pathological contexts and to explore the mechanisms of carbonyl stress. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O2 B1233598 4-Hydroxy-2-octenal CAS No. 55-88-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-hydroxyoct-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-2-3-5-8(10)6-4-7-9/h4,6-8,10H,2-3,5H2,1H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWFGGNTBVBZAT-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C=CC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(/C=C/C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601018931
Record name (2E)-4-Hydroxyoct-2-enal
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Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55-88-9, 17449-15-9, 73529-62-1
Record name (2E)-4-Hydroxy-2-octenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Octenal, 4-hydroxy-, (E)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-2-octenal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017449159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octenal, 4-hydroxy-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-4-Hydroxyoct-2-enal
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Biosynthesis and Endogenous Formation Pathways of 4 Hydroxy 2 Octenal

Intracellular and Extracellular Production Contexts

The production of 4-hydroxyalkenals like 4-HOE occurs in both intracellular and extracellular environments, largely dictated by the location of the substrate lipids and the presence of oxidative stressors.

Intracellular Production:

The primary sites of intracellular production are cellular membranes, which are rich in PUFAs. nih.gov The mitochondrial membrane is a particularly significant source, as the electron transport chain is a major producer of ROS as a byproduct of aerobic respiration. nih.gov Under conditions of oxidative stress, where the production of ROS overwhelms the cell's antioxidant defenses, the rate of lipid peroxidation and subsequent aldehyde formation increases significantly. wikipedia.orgnih.gov

Once formed within the cell, these reactive aldehydes can diffuse and interact with a variety of intracellular biomolecules, including proteins, DNA, and other lipids, leading to the formation of covalent adducts. nih.gov For example, during bacterial infections, 4-HNE has been shown to accumulate within infected cells, such as hepatocytes and macrophages, indicating a localized intracellular production in response to an inflammatory stimulus. elifesciences.orgbiorxiv.org This intracellular generation is a key component of the cellular response to oxidative damage and infection. biorxiv.org

Extracellular Production and Presence:

While originating from membrane lipids, 4-hydroxyalkenals are membrane-permeable molecules that can be released from their cell of origin into the extracellular space. mdpi.com This allows them to be found in various body fluids, such as blood plasma. mdpi.com

Their production can also occur entirely in the extracellular environment. A key example is the oxidation of low-density lipoproteins (LDLs) in the extracellular matrix of blood vessels, a process implicated in the development of atherosclerosis. wikipedia.org Furthermore, some cells can generate ROS extracellularly. For instance, certain bacteria can produce extracellular superoxide (B77818), which drives lipid peroxidation in the surrounding environment and leads to the formation of 4-HNE that can then act as a diffusible messenger, affecting nearby cells.

In the extracellular context, 4-hydroxyalkenals can function as signaling molecules, influencing cellular processes like inflammation and cell adhesion. physiology.orgmdpi.com They can also be transported through the circulation and affect distant tissues. The presence of these aldehydes in both the intracellular and extracellular compartments underscores their multifaceted role as both direct mediators of cytotoxicity and as signaling molecules in complex biological systems.

Table 1: Contexts of 4-Hydroxyalkenal Production

Production ContextLocationKey PrecursorsPrimary DriversSignificance
Intracellular Cellular membranes, especially mitochondrial inner membrane.Membrane-bound polyunsaturated fatty acids (e.g., arachidonic acid, linoleic acid). wikipedia.orgnih.govReactive Oxygen Species (ROS) from cellular respiration, inflammation, or other stressors. nih.govnih.govCan lead to direct damage of intracellular proteins and DNA; acts as an internal stress signal. nih.gov
Extracellular Extracellular fluid, blood plasma.Lipids in lipoproteins (e.g., LDL); PUFAs in outer leaflet of cell membranes. wikipedia.orgROS generated by inflammatory cells or enzymes; extracellular superoxide from bacteria.Can act as a signaling molecule to other cells; contributes to systemic oxidative stress; biomarker in plasma. mdpi.commdpi.com

Molecular Interactions and Adduct Chemistry of 4 Hydroxy 2 Octenal

Covalent Modification of Proteins

The covalent modification of proteins by 4-Hydroxy-2-octenal (B106085) is a significant process that can alter protein structure and function. This non-enzymatic modification occurs primarily through two major pathways: Michael adduction and Schiff base formation. The electrophilic nature of 4-HOE allows it to readily target nucleophilic amino acid residues within polypeptide chains, leading to the formation of stable covalent adducts. These reactions are of considerable interest as they represent a molecular mechanism by which lipid peroxidation can translate into functional changes at the cellular level.

Michael Adduction with Nucleophilic Amino Acid Residues

The most predominant reaction between 4-HOE and proteins is the Michael-type conjugate addition. This reaction involves the nucleophilic attack on the electron-deficient C3 carbon of the α,β-unsaturated aldehyde. The reactivity of amino acid side chains towards this addition follows a general order, with cysteine being the most reactive, followed by histidine and then lysine (B10760008). This hierarchy is based on the nucleophilicity and "softness" of the respective residues, which makes them highly susceptible to reaction with soft electrophiles like 4-HOE.

The sulfhydryl group of cysteine residues is the most potent nucleophile for Michael addition with 4-HOE. The high reactivity is attributed to the soft nature of the sulfur atom, which preferentially attacks the soft electrophilic C3 of the alkenal. This reaction results in the formation of a stable thioether linkage. The initial Michael adduct can subsequently undergo intramolecular cyclization to form a more stable hemiacetal. The propensity for cysteine adduction means that proteins with reactive cysteine residues, particularly those with a lower pKa (thiolate anion form), are primary targets for modification by 4-HOE.

The imidazole (B134444) ring of histidine residues also serves as a significant nucleophilic target for Michael adduction by 4-HOE. The nitrogen atoms in the imidazole ring can attack the C3 carbon, leading to the formation of a stable carbon-nitrogen bond. Although the reaction with histidine is generally less rapid than with cysteine, it is a prevalent modification. Studies using related aldehydes like 4-HNE have shown that histidine adducts are major products of protein modification in various biological contexts. acs.orgnih.gov Antibodies developed against HNE-modified proteins have been shown to recognize adducts of homologous aldehydes, including this compound, on histidine residues. acs.orgnih.gov

The ε-amino group of lysine residues can also participate in Michael addition reactions with 4-HOE. While the primary amine of lysine is a harder nucleophile compared to the sulfhydryl group of cysteine, it can still attack the C3 position to form a carbon-nitrogen bond. This reaction is kinetically less favorable than the adduction to cysteine or histidine but remains a significant pathway for covalent modification, particularly under conditions of high 4-HOE concentration or when more reactive residues are less accessible.

Histidine Adduct Formation

Schiff Base Formation with Amino Acid Residues

In addition to Michael addition, 4-HOE can react with the primary amino group of lysine residues via its C1 aldehyde functionality. This condensation reaction results in the formation of a Schiff base (an imine). Compared to Michael addition, Schiff base formation is typically slower and the resulting adduct is reversible through hydrolysis. umn.edu However, the initial Schiff base can undergo further reactions, such as cyclization and dehydration, to form stable pyrrole (B145914) derivatives. This dual reactivity of lysine—participating in both Michael addition and Schiff base formation—makes it a versatile target for modification by 4-HOE.

Identification of Site-Specific Protein Adducts

Identifying the specific proteins and amino acid residues targeted by 4-HOE is crucial for understanding the functional consequences of this modification. Mass spectrometry (MS) is the primary analytical tool for this purpose. researchgate.netcytoskeleton.com High-resolution MS techniques, such as those involving Fourier-transform ion cyclotron resonance (FTICR) or Orbitrap mass analyzers, can precisely measure the mass of modified proteins and peptides. nih.gov

Covalent adduction by 4-HOE results in a predictable mass increase in the modified amino acid residue. This mass shift is the "signature" used for detection. For instance, a Michael addition of a 4-HOE molecule (C₈H₁₄O₂) results in a mass increase of 142.2 Da, while the formation of a Schiff base adduct leads to a mass increase of 124.2 Da (due to the loss of a water molecule).

Modern proteomic workflows, often termed "bottom-up" proteomics, involve the enzymatic digestion of proteins into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This approach allows for the identification of the exact site of modification within the protein's sequence. nih.gov More advanced "top-down" proteomic methods analyze intact proteins, providing a complete picture of all modifications on a single protein molecule. nih.gov Furthermore, enrichment strategies using affinity probes or antibodies specific to the aldehyde adducts can help isolate and identify low-abundance modified proteins from complex biological samples. acs.orgnih.gov

Table 1: Summary of this compound (4-HOE) Adducts with Amino Acid Residues

Amino Acid ResidueType of ReactionProductMass Change (Da)
CysteineMichael AdditionThioether Adduct+142.2
HistidineMichael AdditionN-alkylated Imidazole Adduct+142.2
LysineMichael AdditionN-alkylated Amine Adduct+142.2
LysineSchiff Base FormationImine Adduct+124.2

Table 2: Examples of Proteins Identified as Targets for Adduction by the Related Aldehyde 4-HNE

Note: The following proteins have been identified as targets for the structurally similar compound 4-hydroxy-2-nonenal (4-HNE). Given the analogous reactivity, they represent potential targets for 4-HOE.

ProteinFunctionIdentified Adduction Site(s)
Human Serum Albumin (HSA)Carrier protein in bloodHistidine, Lysine
LysozymeEnzyme (antimicrobial)Arginine, Threonine, Tryptophan, Histidine
Bovine Serum Albumin (BSA)Carrier proteinCysteine, Histidine, Lysine
Carbonic AnhydraseEnzyme (pH regulation)Primarily Sulfhydryl groups
Heat Shock Protein 70 (Hsp70)Chaperone, stress responseCysteine, Histidine, Lysine
UbiquitinProtein degradation tagNot specified

Reversibility and Irreversibility of Adducts

The stability of adducts formed between 4-hydroxyalkenals and biomolecules is a critical factor in their biological consequences. While comprehensive studies specifically detailing the reversibility of 4-HOE adducts are limited, the general principles of reactivity for α,β-unsaturated aldehydes provide a framework for understanding this aspect.

The primary reactions of 4-hydroxyalkenals with proteins involve Michael addition and Schiff base formation. Michael addition of nucleophilic amino acid side chains, such as the thiol group of cysteine and the imidazole group of histidine, to the C3 of the α,β-unsaturated aldehyde generally forms stable, largely irreversible adducts. acs.orgresearchgate.net In contrast, Michael addition to the ε-amino group of lysine is often a readily reversible process. acs.org

Schiff base formation, which occurs between the aldehyde group of 4-HOE and the primary amino groups of lysine residues, is also typically a reversible reaction. acs.orgresearchgate.net However, these initial Schiff base adducts can undergo further reactions, such as cyclization and dehydration, to form more stable, irreversible pyrrole derivatives. acs.org Some studies on 4-HNE have identified certain adducts, such as those on the 20S proteasomal subunit α7, as unstable and reversible, suggesting a potential regulatory role. nih.gov Additionally, some cysteine modifications by 4-HNE may be reversed to some extent in the presence of glutathione (B108866). mdpi.com For aldehyde dehydrogenase 2 (ALDH2), inhibition by 4-HNE is reversible at low concentrations but becomes irreversible at higher concentrations. mdpi.com While these findings are for 4-HNE, they suggest that the reversibility of 4-HOE adducts is likely dependent on the specific amino acid residue modified, the local protein environment, and the concentration of the aldehyde.

Table 1: General Reversibility of 4-Hydroxyalkenal Adducts with Amino Acids

Adduct TypeAmino Acid ResidueGeneral ReversibilityNotes
Michael AdductCysteineLargely IrreversibleStability contributes to long-term protein modification. acs.orgresearchgate.net
Michael AdductHistidineStable/IrreversibleForms stable adducts that can alter protein function. acs.org
Michael AdductLysineReversibleThe initial adduct can readily dissociate. acs.org
Schiff BaseLysineReversibleThe initial imine linkage is unstable. acs.orgresearchgate.net
Pyrrole DerivativeLysineIrreversibleFormed from the cyclization of the initial Schiff base adduct. acs.org

Interactions with Nucleic Acids

DNA Adduct Formation Mechanisms

4-Hydroxyalkenals, including 4-HOE (referred to in some studies as trans-4-hydroxy-2-nonenal or t-4HN), are known to react with DNA, forming various adducts that can have significant genotoxic implications. researchgate.netpnas.org The primary targets for adduction within the DNA structure are the nucleophilic sites on the DNA bases, with guanine (B1146940) being particularly susceptible. nih.gov

The reaction of 4-HOE with deoxyguanosine has been shown to yield cyclic adducts. researchgate.net The proposed mechanism involves a Michael addition of the N2-amino group of deoxyguanosine to the electrophilic C3 of the α,β-unsaturated aldehyde. This is followed by a cyclization reaction involving the N1 position of the guanine base and the aldehyde group of 4-HOE. researchgate.net This mechanism is similar to that observed for other α,β-unsaturated aldehydes like acrolein and crotonaldehyde. researchgate.net The resulting structures are complex, multi-ring systems. For instance, the reaction between trans-4-hydroxy-2-hexenal (a shorter-chain analogue of 4-HOE) and deoxyguanosine produces diastereomeric adducts identified as substituted pyrimido[1,2-a]purin-10(3H)ones. researchgate.net Similar adducts are formed with 4-HOE. researchgate.net These bulky, exocyclic adducts can distort the DNA helix and interfere with DNA replication and transcription. oup.com

Studies on the related 4-HNE have shown that it can form four major deoxyguanosine adducts (4-HNE-dG). oup.com The formation of these adducts is a slow process, and their presence has been detected in various tissues, indicating they are a form of endogenous DNA damage. pnas.orgoup.com Furthermore, 4-HNE has been observed to preferentially form adducts at specific sites in the p53 tumor suppressor gene, a critical gene in cancer development. oup.comnih.gov This suggests that the sequence context within the DNA can influence the sites of adduction.

RNA Adduct Formation Considerations

Currently, there is a lack of specific research findings focused solely on the formation of RNA adducts by this compound. While it is known that other reactive aldehydes can modify RNA, the specific mechanisms, types of adducts formed, and the functional consequences of 4-HOE-RNA interactions have not been extensively characterized. Given the structural similarities between DNA and RNA, it is plausible that 4-HOE could react with the bases in RNA, particularly guanine, through similar mechanisms as described for DNA. However, the single-stranded nature and diverse structures of RNA molecules might lead to different reactivity patterns and functional outcomes compared to DNA. Further research is needed to elucidate the specifics of 4-HOE-RNA adduct chemistry.

Interactions with Lipids

This compound itself is a product of lipid peroxidation, arising from the oxidative degradation of polyunsaturated fatty acids. nih.gov Beyond its formation, 4-HOE can also interact with other lipid molecules, particularly those containing nucleophilic groups.

The primary targets for adduction within lipid structures are the primary amine groups of phosphatidylethanolamine (B1630911) (PE). mdpi.com Studies on 4-HNE have shown that it reacts with PE to form both Michael adducts and Schiff base adducts. mdpi.com The Michael adduct is the major product, while the Schiff base can further cyclize to form a pyrrole derivative. mdpi.com In contrast, phosphatidylserine (B164497) (PS), which also contains a primary amine, reacts much less readily with 4-HNE, forming only a small amount of the Michael adduct. mdpi.com

These interactions can have significant consequences for membrane structure and function. The formation of adducts with membrane phospholipids (B1166683) can alter the physical properties of the lipid bilayer, such as fluidity and permeability. tandfonline.com Furthermore, the modification of phospholipids can generate new signaling molecules or disrupt existing lipid-based signaling pathways. For example, phosphatidylcholine-derived hydroxyalkenals are expected to form Michael adducts and pyrrole adducts with proteins, contributing to the pathogenesis of diseases like atherosclerosis. frontiersin.org

Impact on Biomolecular Structure and Function

The covalent modification of biomolecules by 4-HOE can lead to significant alterations in their structure and, consequently, their function.

Proteins: The adduction of amino acid residues by 4-hydroxyalkenals can lead to a range of functional consequences. oup.com Modification of critical residues within the active site of an enzyme can lead to its inactivation. For example, studies with 4-HNE have shown that it can inhibit the activity of enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and creatine (B1669601) kinase. nih.govresearchgate.net Interestingly, the inactivation of GAPDH by 4-HNE was found to be due to the modification of surface-exposed histidine and cysteine residues rather than the catalytic cysteine in the active site, suggesting that adduction can induce conformational changes that impair function without directly blocking the active site. nih.govacs.org

The formation of 4-HOE adducts can also promote protein aggregation. biorxiv.orgelifesciences.org The modification of proteins can expose hydrophobic regions or induce misfolding, leading to the formation of both amorphous aggregates and more structured, amyloid-like fibrils. tandfonline.comnih.gov For instance, 4-HNE has been shown to promote the oligomerization and aggregation of α-synuclein, a protein implicated in Parkinson's disease. nih.gov This aggregation can lead to cellular toxicity and is a hallmark of several neurodegenerative diseases. nih.gov

Nucleic Acids: The formation of bulky adducts on DNA bases by 4-HOE can have profound effects on DNA integrity and function. These adducts can block the progression of DNA polymerases, leading to stalled replication forks and potentially cell death. oup.com If the cell attempts to replicate past the damage, it can lead to the insertion of incorrect bases, resulting in mutations. pnas.org Furthermore, the presence of these adducts can trigger DNA repair pathways. However, 4-HNE has also been shown to inhibit the nucleotide excision repair (NER) pathway by modifying key repair proteins, thus compromising the cell's ability to remove the damage and increasing the likelihood of mutations. pnas.org

Table 2: Summary of 4-Hydroxyalkenal Impacts on Biomolecules

BiomoleculeStructural ImpactFunctional Impact
Proteins Covalent modification of Cys, His, Lys residues; Conformational changes; Protein cross-linking and aggregation. nih.govbiorxiv.orgEnzyme inhibition; Altered signaling; Impaired protein folding and degradation; Induction of apoptosis. oup.comphysiology.org
DNA Formation of bulky, exocyclic adducts (primarily on guanine); Helical distortion. researchgate.netoup.comInhibition of replication and transcription; Mutagenesis (e.g., G to T transversions); Induction of DNA repair pathways; Inhibition of DNA repair. pnas.orgoup.com
Lipids Covalent modification of phospholipids (e.g., PE); Altered membrane fluidity and integrity. mdpi.comtandfonline.comDisruption of membrane-dependent signaling; Propagation of lipid peroxidation. frontiersin.org

Cellular and Subcellular Mechanisms of Action of 4 Hydroxy 2 Octenal

Modulation of Signal Transduction Pathways

4-HOE exerts significant influence over multiple signal transduction pathways, thereby affecting a wide array of cellular functions. This modulation often occurs through direct interaction with key signaling proteins or by altering the cellular redox state.

Activation and Inhibition of Kinase Cascades

4-HOE has been shown to modulate several critical kinase cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways (encompassing Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK), Protein Kinase C (PKC), and the AKT/Protein Kinase B (PKB) pathway. nih.govmdpi.com The specific effect, whether activation or inhibition, can depend on the cell type and the concentration of 4-HOE.

The activation of MAPK signaling cascades by 4-HOE is a complex process. nih.gov For instance, in corneal epithelial cells, 4-HOE induces the expression of heme oxygenase-1 (HO-1) through the activation of ERK1/2, JNK, and p38 MAP kinases, as well as the phosphoinositide-3-kinase (PI3K)/Akt pathway. nih.gov In other contexts, only p38 MAPK and JNK1/2 are activated, while ERK1/2 remains unaffected. nih.gov Furthermore, 4-HOE can mediate the activation of MAPK (JNK, ERK, and p38) in lung microvascular endothelial cells. nih.gov

The JNK pathway, in particular, is strongly activated by stress signals, including oxidative stress, which can be initiated by compounds like 4-HOE. nih.gov This activation can lead to downstream effects on gene expression and cell fate. elte.hu Similarly, the p38 MAPK pathway is responsive to a variety of cellular stresses and plays a crucial role in signal transduction from the cell surface to the nucleus. nih.gov

Table 1: Effects of 4-Hydroxy-2-octenal (B106085) on Kinase Cascades

Kinase Cascade Effect Cellular Context Research Finding
MAPK Activation General Activates stress response pathways. nih.gov
ERK1/2 Activation Corneal epithelial cells Induces HO-1 expression. nih.gov
JNK Activation Corneal epithelial cells, Lung microvascular endothelial cells, Hepatic stellate cells Induces HO-1 expression, cytoskeletal reorganization, and increases c-jun mRNA levels. nih.govelte.hu
p38 MAPK Activation Corneal epithelial cells, Lung microvascular endothelial cells Induces HO-1 expression and cytoskeletal reorganization. nih.gov
PKC Activation General Activates stress response pathways. nih.govmdpi.com
AKT/PKB Activation Corneal epithelial cells Induces HO-1 expression. nih.gov

Regulation of Transcription Factors

4-HOE significantly regulates the activity of several key transcription factors, thereby controlling the expression of genes involved in inflammation, antioxidant defense, and cell cycle.

Nuclear Factor-kappaB (NF-κB): The effect of 4-HOE on NF-κB is concentration-dependent. At lower concentrations, it can lead to the upregulation of NF-κB, promoting the expression of genes involved in inflammation and cell proliferation. mdpi.comphysiology.org Conversely, higher concentrations can inhibit NF-κB expression. mdpi.comphysiology.org The mechanism can involve the formation of adducts with IKK and IκB, leading to the expression of pro-inflammatory genes. mdpi.com

Nuclear factor erythroid 2-related factor 2 (Nrf2): 4-HOE is a known activator of the Nrf2 pathway, a primary sensor and regulator of oxidative stress. nih.govmdpi.com It can disrupt the binding of Nrf2 to its repressor protein Keap1, allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant and cytoprotective genes. nih.govmdpi.com This activation can be a direct effect or mediated by upstream kinases like p38MAPK, PKC, and ERK. researchgate.net

p53: 4-HOE can indirectly affect p53, a critical tumor suppressor protein, by modifying proteins that regulate it. pnas.org

Activator protein-1 (AP-1): 4-HOE can induce the generation of the AP-1 complex, which controls cell proliferation, survival, and death, by inducing the expression of FOS and JUN genes or by modulating MAPK pathways. nih.govoncotarget.com In some cells, 4-HOE-induced activation of AP-1 may lead to an increase in glutathione (B108866) (GSH) content. nih.gov

Heat Shock Factor 1 (HSF1): The formation of 4-HOE-protein adducts can influence signaling pathways that involve HSF1, which is a master regulator of the heat shock response. researchgate.net There is evidence of crosstalk between HSF1 and Nrf2, suggesting an indirect regulatory role for 4-HOE on HSF1 through its effects on Nrf2. researchgate.net

Peroxisome Proliferator-Activated Receptors (PPARs): 4-HOE can activate PPARs, which are involved in the regulation of lipid metabolism and inflammation. nih.govdaum.net For example, 4-HOE activates PPAR-δ and amplifies insulin (B600854) secretion in pancreatic β-cells. nih.gov

Table 2: Regulation of Transcription Factors by this compound

Transcription Factor Effect of 4-HOE Downstream Consequence
NF-κB Concentration-dependent activation or inhibition Regulation of inflammation and cell proliferation. mdpi.comphysiology.org
Nrf2 Activation Upregulation of antioxidant and cytoprotective genes. nih.govmdpi.com
p53 Indirect modulation Potential alteration of tumor suppressor function. pnas.org
AP-1 Activation Control of cell proliferation, survival, and death. nih.govoncotarget.com
HSF1 Indirect regulation Modulation of the heat shock response. researchgate.netresearchgate.net
PPARs Activation Regulation of lipid metabolism and inflammation. nih.govdaum.net

Influence on G-Protein Coupled Receptor Signaling

4-HOE can directly impact G-protein coupled receptor (GPCR) signaling. It has been shown to overstimulate certain GPCRs, leading to abnormal intracellular calcium mobilization. mdpi.com Furthermore, 4-HOE can covalently modify and inhibit Regulator of G-protein Signaling 4 (RGS4), a protein responsible for temporally regulating GPCR signaling. acs.orgnih.gov This inhibition occurs through the modification of cysteine residues on RGS4. acs.orgnih.gov

Effects on Intracellular Calcium Homeostasis

4-HOE can disrupt cellular calcium homeostasis. nih.gov It has been shown to increase intracellular calcium accumulation in vascular endothelial cells in a time- and concentration-dependent manner. nih.gov This effect may be due to the inhibition of the plasma membrane (Ca²⁺ + Mg²⁺)-ATPase and Ca²⁺-transport. nih.gov The disturbance in calcium homeostasis is a potential mechanism for the cytotoxic effects associated with 4-HOE exposure. nih.gov

Regulation of Gene Expression

4-HOE is a potent modulator of gene expression, influencing both transcriptional and post-transcriptional regulatory mechanisms. These alterations in gene expression are central to its role as a signaling molecule in response to oxidative stress.

Transcriptional and Post-Transcriptional Regulatory Effects

The ability of 4-HOE to alter gene expression has been demonstrated through microarray studies, which have shown that it can affect multiple stress signaling pathways simultaneously. acs.orgnih.gov Significant changes in gene expression are observed in pathways regulated by the antioxidant response, heat shock response, ER stress, and nutrient deprivation. acs.orgnih.gov

The transcriptional effects of 4-HOE are largely mediated by its influence on the transcription factors detailed in section 4.1.2. For example, the activation of Nrf2 by 4-HOE leads to the increased transcription of genes containing antioxidant-response elements (AREs) in their promoters. nih.gov One of the key genes upregulated by the 4-HOE-induced Nrf2-ARE pathway is HO-1, an antioxidant protein. nih.gov

While 4-HOE can significantly alter the expression of many genes, it does not appear to significantly change the expression of DNA repair genes. pnas.org Instead, its inhibitory effect on DNA repair seems to stem from the direct modification of DNA repair proteins. pnas.org

The complex interplay between 4-HOE and these various signaling pathways and transcription factors underscores its importance as a bioactive molecule that can profoundly impact cellular function and fate in response to lipid peroxidation and oxidative stress.

Induction of Stress Response Genes (e.g., Antioxidant, Heat Shock, ER Stress)

This compound (4-HNE), a major product of lipid peroxidation, is a potent signaling molecule that can trigger a variety of cellular stress responses. nih.gov Its electrophilic nature allows it to react with cellular nucleophiles, leading to the activation of several protective pathways, including the antioxidant response, the heat shock response, and the endoplasmic reticulum (ER) stress response. nih.govacs.org

Antioxidant Response: 4-HNE is a known activator of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway, a primary mechanism for cellular antioxidant defense. nih.govnih.gov Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Keap1. nih.gov 4-HNE can directly modify cysteine residues on Keap1, leading to the dissociation of the Nrf2-Keap1 complex. nih.govmdpi.com This allows Nrf2 to translocate to the nucleus, bind to the ARE in the promoter region of various antioxidant genes, and initiate their transcription. nih.govnih.govmdpi.com This induction of antioxidant genes, such as heme oxygenase-1 (HO-1) and thioredoxin reductase 1 (TrxR1), helps to protect the cell from oxidative damage. nih.govmdpi.com The activation of Nrf2 by 4-HNE can also be mediated by upstream kinases like p38 MAPK, PKC, and ERK. nih.gov

Heat Shock Response: Exposure to 4-HNE induces the expression of heat shock proteins (HSPs), which act as molecular chaperones to prevent protein aggregation and facilitate the refolding of damaged proteins. acs.orgelifesciences.org The activation of the heat shock response is dependent on the heat shock factor 1 (HSF1). nih.gov 4-HNE can disrupt the inhibitory interaction between Hsp70 and HSF1, allowing HSF1 to translocate to the nucleus and promote the expression of Hsp40 and Hsp70. nih.govmdpi.com This response is crucial for cell survival, as silencing HSF1 has been shown to increase apoptosis in response to 4-HNE. nih.gov In some cellular models, 4-HNE has been shown to induce Hsp72 expression. physiology.org

Endoplasmic Reticulum (ER) Stress: 4-HNE can cause the accumulation of unfolded or misfolded proteins in the ER, a condition known as ER stress. nih.govelte.hu This triggers the unfolded protein response (UPR), a set of signaling pathways aimed at restoring ER homeostasis. nih.gov 4-HNE has been shown to form covalent adducts with ER chaperones involved in protein folding. nih.gov Key indicators of ER stress activation by 4-HNE include the phosphorylation of PERK (protein kinase-like ER kinase) and eIF2α (eukaryotic translation initiation factor 2α), as well as the induction of ATF4 and the splicing of XBP-1 mRNA. nih.govresearchgate.net In some cell types, 4-HNE-induced ER stress can lead to the activation of JNK and the expression of the pro-apoptotic factor CHOP. tandfonline.com This response appears to be independent of reactive oxygen species (ROS) production or glutathione depletion. nih.govelte.hu

Stress Response PathwayKey Mediator(s)Downstream EffectsReferences
Antioxidant Response Nrf2, Keap1, AREInduction of antioxidant genes (e.g., HO-1, TrxR1) nih.govnih.govmdpi.comacs.org
Heat Shock Response HSF1, Hsp70, Hsp40Expression of heat shock proteins, prevention of protein aggregation nih.govacs.orgelifesciences.orgmdpi.com
ER Stress PERK, eIF2α, ATF4, XBP-1Activation of the unfolded protein response, restoration of ER homeostasis nih.govelte.huresearchgate.nettandfonline.com

Effects on Mitochondrial Function

Mitochondria are primary targets for 4-HNE-induced toxicity due to their central role in cellular metabolism and ROS production. physiology.org 4-HNE can readily adduct to mitochondrial proteins, leading to widespread mitochondrial dysfunction. physiology.orgnih.gov

Alterations in Mitochondrial Bioenergetics

4-HNE significantly impairs mitochondrial bioenergetics by disrupting key processes involved in energy production. It has been shown to decrease the oxygen consumption rate, ATP production, and the mitochondrial membrane potential in various cell types. nih.govmdpi.com This impairment of the mitochondrial energy generation process can lead to a bioenergetic crisis and ultimately contribute to cell death. tandfonline.com In some cases, 4-HNE has been observed to decrease the respiratory control ratio, indicating an inhibition of the electron transport chain activity rather than an increase in mitochondrial membrane leakage. ahajournals.org

Impact on Mitochondrial Respiratory Chain Complexes

The mitochondrial respiratory chain complexes are major targets for 4-HNE adduction. nih.gov Studies have demonstrated that 4-HNE can directly inhibit the activity of multiple complexes, thereby disrupting the flow of electrons and reducing ATP synthesis. nih.govmdpi.com

Complex II (Succinate dehydrogenase): Adduction of 4-HNE to the SDHA subunit of Complex II has been reported, leading to its decreased activity. nih.gov

Complex IV (Cytochrome c oxidase): 4-HNE can also inhibit the activity of Complex IV. mdpi.com

Complex V (ATP synthase): 4-HNE has been found to target Complex V, further contributing to the decline in ATP production. tandfonline.com

The modification of these respiratory chain complexes by 4-HNE disrupts the entire process of oxidative phosphorylation, leading to a significant reduction in cellular energy supply. ahajournals.org

Mitochondrial Respiratory Chain ComplexEffect of 4-HNEReferences
Complex I Inhibition of activity, increased NADH levels nih.govmdpi.commdpi.com
Complex II Inhibition of activity (adduction to SDHA) nih.govmdpi.com
Complex IV Inhibition of activity mdpi.com
Complex V Inhibition of activity tandfonline.com

Modulation of Mitochondrial Uncoupling Proteins

4-HNE has been shown to modulate the activity of mitochondrial uncoupling proteins (UCPs), which are involved in regulating the proton motive force across the inner mitochondrial membrane. physiology.orgnih.gov The interaction of 4-HNE with UCPs can lead to a phenomenon known as "mild uncoupling," where protons leak back into the mitochondrial matrix, dissipating the proton gradient. physiology.orgnih.gov This process can be activated by both endogenously produced and exogenously applied 4-HNE. plos.org

While this uncoupling can decrease the production of mitochondrial ROS by reducing the membrane potential, it also comes at the cost of reduced ATP synthesis efficiency. nih.govmdpi.com The activation of UCPs by 4-HNE is thought to be a feedback mechanism to mitigate oxidative stress. physiology.org It has been demonstrated that 4-HNE potentiates the proton conductance mediated by UCP1 and UCP2 in the presence of fatty acids. plos.org

Influence on Mitochondrial Dynamics

Mitochondrial dynamics, the balance between mitochondrial fission and fusion, is crucial for maintaining a healthy mitochondrial network. 4-HNE can disrupt this balance, often leading to mitochondrial fragmentation. tandfonline.com

Studies have shown that 4-HNE treatment can decrease the levels of mitochondrial fusion proteins, such as Mitofusin-1 (Mfn1), Mitofusin-2 (Mfn2), and Optic atrophy 1 (Opa1). mdpi.comtandfonline.com Concurrently, 4-HNE can increase the levels of fission proteins like Dynamin-related protein 1 (Drp1) and its phosphorylated, active form. nih.govmdpi.com This shift towards fission results in a fragmented mitochondrial network, characterized by shorter and more numerous mitochondria. nih.govtandfonline.com Such alterations in mitochondrial morphology are often associated with mitochondrial dysfunction and can contribute to cellular pathology. nih.gov

Influence on Cellular Homeostasis

One of the key ways 4-HNE disrupts homeostasis is by altering the cellular redox balance. ucl.ac.uknih.gov It can deplete cellular antioxidants like glutathione and form adducts with numerous proteins, leading to oxidative damage and impaired protein function. mdpi.comtandfonline.com This disruption of redox homeostasis can trigger a cascade of events, including the activation of stress response pathways and ultimately cell death. nih.gov

Furthermore, 4-HNE has been shown to interfere with calcium homeostasis. physiology.orgnih.gov It can inhibit Ca2+-ATPases, leading to an accumulation of cytoplasmic calcium, which can act as a secondary messenger in various signaling pathways, some of which may be detrimental to the cell. physiology.org The accumulation of 4-HNE-protein adducts has been implicated in impaired protein homeostasis, particularly in aging cells where it can lead to the dysfunction of the proteasome. mdpi.com This broad influence on cellular homeostasis underscores the role of 4-HNE as a mediator of cellular dysfunction in various pathological conditions. mdpi.comnih.gov

Perturbation of Redox Balance

This compound (4-HOE), a reactive aldehyde produced during lipid peroxidation, significantly perturbs the cellular redox balance. Its high reactivity stems from its ability to form covalent adducts with cellular macromolecules, particularly proteins containing nucleophilic residues like cysteine, histidine, and lysine (B10760008). researchgate.netnih.gov This adduction can lead to the depletion of crucial antioxidants and the disruption of redox-sensitive signaling pathways.

One of the primary mechanisms by which 4-HOE disrupts redox homeostasis is through its interaction with glutathione (GSH), a major intracellular antioxidant. The conjugation of 4-HOE with GSH, a reaction often catalyzed by glutathione S-transferases (GSTs), leads to the depletion of the cellular GSH pool. nih.govmdpi.com This reduction in GSH availability compromises the cell's ability to neutralize reactive oxygen species (ROS), thereby exacerbating oxidative stress.

Furthermore, 4-HOE can directly impact the function of key enzymes involved in redox regulation. For instance, it can form adducts with proteins involved in redox signaling, altering their activity. physiology.org Studies have shown that 4-HOE can activate the Keap1-Nrf2 pathway. researchgate.net The modification of cysteine residues on Keap1 by 4-HOE leads to the dissociation and nuclear translocation of Nrf2, which in turn activates the transcription of antioxidant response element (ARE)-dependent genes, representing a cellular defense mechanism against oxidative stress. However, at higher concentrations, the widespread adduction of proteins can overwhelm these protective responses, leading to cellular dysfunction. researchgate.net

4-HOE has also been shown to increase superoxide (B77818) anion radical production in endothelial cells by promoting the proteasomal degradation of GTP cyclohydrolase I, the rate-limiting enzyme in tetrahydrobiopterin (B1682763) (BH4) synthesis. ahajournals.org The resulting BH4 deficiency leads to the uncoupling of endothelial nitric oxide synthase (eNOS), causing it to produce superoxide instead of nitric oxide, further contributing to the pro-oxidant environment. ahajournals.org

Effects on Proteostasis and Protein Degradation Pathways (e.g., Proteasome, Autophagy)

This compound significantly impacts cellular proteostasis, the network of processes that control the synthesis, folding, trafficking, and degradation of proteins. Its electrophilic nature allows it to form adducts with proteins, leading to misfolding, aggregation, and impaired function. researchgate.netnih.gov The accumulation of these damaged proteins can disrupt cellular homeostasis and activate degradation pathways like the ubiquitin-proteasome system (UPS) and autophagy. biorxiv.orgresearchgate.net

The UPS is a major pathway for the degradation of short-lived and abnormal proteins. Evidence suggests that 4-HOE-modified proteins are targeted for degradation by the proteasome. tandfonline.com However, high concentrations of 4-HOE or extensive protein adduction can impair the function of the proteasome itself. nih.govnih.gov Studies have shown that 4-HOE can form adducts with proteasomal subunits, potentially inhibiting its activity and leading to the accumulation of ubiquitinated proteins. researchgate.netmdpi.com For instance, in H9c2 cardiomyocytes, treatment with 4-HOE attenuated proteasome activity. nih.gov

Autophagy is a catabolic process that involves the degradation of cellular components, including aggregated proteins and damaged organelles, within lysosomes. 4-HOE has a concentration-dependent effect on autophagy. nih.gov At lower concentrations, it can activate autophagy as a protective response to clear damaged proteins. nih.gov However, at higher concentrations, 4-HOE can inhibit autophagic flux, possibly by modifying key autophagy-related proteins, which exacerbates cellular damage. nih.gov In primary neurons, higher concentrations of 4-HOE were shown to inhibit autophagic flux and modify key autophagy proteins. nih.gov

The accumulation of 4-HOE-modified proteins can lead to protein aggregation, a hallmark of several diseases. nih.gov In male germ cells, 4-HOE treatment resulted in a significant increase in cytosolic protein aggregation. nih.gov This aggregation can further strain the protein degradation machinery, creating a vicious cycle of proteotoxicity.

Regulation of Cellular Fate Processes

Induction and Inhibition of Apoptosis Pathways (e.g., Fas-mediated, p53-mediated)

This compound exerts a complex, often concentration-dependent, influence on apoptosis. At higher concentrations (typically above 10 μM), it is a potent inducer of apoptosis through multiple pathways. mdpi.comwikipedia.org

Fas-mediated Apoptosis: 4-HOE can trigger the extrinsic apoptosis pathway by interacting with the Fas death receptor (also known as CD95 or APO-1). nih.gov It has been shown to induce the expression of Fas in various cell types. nih.gov Interestingly, 4-HOE can induce a Fas-mediated, but death-inducing signaling complex (DISC)-independent, apoptotic pathway. nih.govacs.org This involves the activation of Apoptosis Signal-regulating Kinase 1 (ASK1), c-Jun N-terminal kinase (JNK), and caspase-3. physiology.orgnih.gov 4-HOE can also promote the binding of Daxx, a Fas-binding protein, to Fas, which appears to be an inhibitory mechanism to self-regulate the apoptotic signal. nih.govnih.gov

p53-mediated Apoptosis: 4-HOE can also activate the intrinsic apoptotic pathway, which is often mediated by the tumor suppressor protein p53. researchgate.netnih.gov Treatment with 4-HOE can lead to the induction and phosphorylation of p53. nih.gov Activated p53 can then upregulate the expression of pro-apoptotic proteins such as Bax and p21. nih.govacs.org The activation of the p53 pathway by 4-HOE also converges on the activation of JNK and caspase-3. nih.gov Furthermore, 4-HOE can form DNA adducts, which can cause DNA damage and trigger a p53-dependent response. pnas.org It has been noted that 4-HOE can preferentially form adducts at codon 249 of the p53 gene, a mutational hotspot in some human cancers. pnas.org

The apoptotic signaling induced by 4-HOE can be attenuated by the overexpression of hGSTA4-4, a glutathione S-transferase isozyme with high activity for 4-HOE, highlighting the direct role of the aldehyde in triggering these pathways. nih.gov

Promotion of Necroptosis Mechanisms (e.g., RIP1/RIP3 involvement)

Beyond apoptosis, this compound has been identified as a promoter of necroptosis, a form of programmed necrosis. This has been particularly studied in the context of myocardial ischemia/reperfusion injury. nih.gov

The core of the necroptotic pathway involves the formation of a protein complex known as the necrosome, which is primarily composed of Receptor-Interacting serine/threonine-Protein Kinase 1 (RIP1) and Receptor-Interacting serine/threonine-Protein Kinase 3 (RIP3). nih.gov 4-HOE has been shown to induce cardiomyocyte necroptosis by increasing the levels of both RIP1 and RIP3, as well as their phosphorylated, active forms. nih.govfrontiersin.org

A key mechanism by which 4-HOE promotes necroptosis is by stabilizing the RIP1 protein. nih.govfrontiersin.org Further investigation revealed that 4-HOE does not alter the mRNA level of RIP1 but rather prevents its degradation. frontiersin.org It achieves this by suppressing the K48-linked polyubiquitination of RIP1, a process that typically marks proteins for proteasomal degradation. nih.govfrontiersin.org This stabilization of RIP1 facilitates the formation of the necrosome with RIP3.

The activation of the RIP1/RIP3 necrosome leads to the phosphorylation and activation of the downstream effector, Mixed Lineage Kinase domain-Like pseudokinase (MLKL). nih.gov Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell death. Studies have demonstrated that 4-HOE treatment increases the levels of both total and phosphorylated MLKL. nih.gov

Modulation of Cell Cycle Progression

This compound is a significant modulator of the cell cycle, generally acting as an inhibitor of cell cycle progression, particularly at the G0/G1 and G2/M phases. nih.govphysiology.org

In HL-60 human leukemia cells, 4-HOE was found to induce an accumulation of cells in the G0/G1 phase. nih.gov This arrest is mediated by its influence on key cell cycle regulatory proteins. Specifically, 4-HOE was shown to decrease the expression of cyclin D1, cyclin D2, and cyclin A, while increasing the expression of the cyclin-dependent kinase inhibitor (CKI), p21. nih.gov The reduction in D-type cyclins and cyclin A, which partner with cyclin-dependent kinases (CDKs) like CDK2 to phosphorylate the retinoblastoma protein (pRb), leads to an increase in the hypophosphorylated, active form of pRb. Hypophosphorylated pRb binds to and inactivates the E2F family of transcription factors, thereby repressing the transcription of genes required for S-phase entry and progression. nih.gov

Furthermore, research has demonstrated that 4-HOE can directly inhibit the activity of CDK2, a critical kinase for the G1/S transition. acs.org Proteomic studies have identified that 4-HOE can form covalent adducts with CDK2, and this modification suppresses the kinase activity of the enzyme. acs.org This direct adduction and inactivation of CDK2 contributes significantly to the observed cell cycle delay. acs.org

In addition to G1 arrest, 4-HOE can also induce a G2/M phase arrest. This has been shown to occur through the activation of the Ataxia Telangiectasia Mutated and Rad3-related protein (ATR)/Checkpoint Kinase 1 (Chk1) signaling pathway. physiology.org

Influence on Cell Proliferation and Differentiation

The effect of this compound on cell proliferation and differentiation is notably concentration-dependent, exhibiting a hormetic effect. wikipedia.orgnih.gov

At lower concentrations (generally in the range of 0.1-5 μM), 4-HOE can act as a signaling molecule that promotes cell proliferation. mdpi.comwikipedia.org This proliferative effect has been linked to the activation of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), and their downstream signaling components, including the Akt pathway. mdpi.com

Conversely, at higher concentrations, 4-HOE is a potent inhibitor of cell proliferation and can induce cell differentiation in certain cell types. nih.govnih.gov This anti-proliferative effect is closely linked to its ability to induce cell cycle arrest, as discussed in the previous section. nih.gov In various leukemic cell lines, for example, 4-HOE has been demonstrated to inhibit cell growth and promote differentiation. nih.gov The onset of differentiation in these cells was associated with a reduction in the expression of the c-myc proto-oncogene, a key regulator of proliferation. nih.gov

In human osteosarcoma cells, 4-HOE has also been shown to influence proliferation and differentiation, suggesting it may act as an important signaling molecule in regulating the growth of these cells. nih.gov The dual role of 4-HOE, promoting proliferation at low levels and inhibiting it at higher levels, underscores the critical importance of its intracellular concentration in determining cellular fate. nih.gov

Enzymatic and Non Enzymatic Metabolism and Detoxification of 4 Hydroxy 2 Octenal

Aldehyde Dehydrogenase (ALDH) Activity

A major pathway for the detoxification of 4-HNE is its oxidation by aldehyde dehydrogenases (ALDHs). mdpi.com These enzymes catalyze the conversion of the aldehyde group of 4-HNE into a carboxyl group, yielding the less toxic metabolite 4-hydroxy-2-nonenoic acid (HNA). nih.govphysiology.org Multiple ALDH isozymes, which are present in various organs, contribute to cytoprotection against reactive aldehydes. mdpi.com

The mitochondrial enzyme ALDH2 is considered a key player in 4-HNE metabolism, particularly in the heart and liver. mdpi.comresearchgate.net Increased ALDH2 activity has been shown to have a protective effect against cardiac damage by metabolizing 4-HNE. wikipedia.org Conversely, inhibition or deficiency of ALDH2 can lead to an accumulation of toxic aldehydes and associated cellular damage. nih.gov It is noteworthy that at high concentrations, 4-HNE can act as an inhibitor of ALDH2, potentially impairing its own detoxification. mdpi.com

Alcohol Dehydrogenase (ADH) Activity

The reduction of 4-HNE represents another significant enzymatic detoxification route. This reaction is catalyzed by alcohol dehydrogenases (ADHs) and aldo-keto reductases (AKRs). nih.govoncotarget.com These enzymes convert the aldehyde group of 4-HNE to a primary alcohol, resulting in the formation of 1,4-dihydroxy-2-nonene (DHN). nih.govmdpi.com This reduction eliminates the reactive aldehyde moiety, rendering the molecule less capable of forming adducts with proteins and other nucleophiles. nih.gov The liver demonstrates high levels of ADH activity, contributing significantly to its capacity for HNE metabolism, whereas other tissues like the brain and lungs show more limited activity. nih.gov

Glutathione (B108866) S-Transferase (GST) Conjugation Pathways

The predominant pathway for 4-HNE metabolism in most cells is its conjugation with the tripeptide glutathione (GSH). nih.govoup.com This reaction is catalyzed by glutathione S-transferases (GSTs) and involves a Michael addition of the GSH thiol group to the electrophilic C3 of the α,β-unsaturated aldehyde. wikipedia.orgmdpi.com The product of this reaction is a glutathione-S-conjugate of 4-HNE, known as GS-HNE. mdpi.comhmdb.ca

Several GST isoforms can catalyze this reaction, but Alpha-class GSTs, particularly hGSTA4-4 in humans, are highly efficient and specifically adapted for detoxifying 4-HNE. wikipedia.orgoup.com Overexpression of these GSTs can lead to lower steady-state levels of HNE and increased cellular resistance to oxidative stress. hmdb.ca The formation of the GS-HNE conjugate significantly reduces the cytotoxicity of the aldehyde. mdpi.com This conjugate can be further metabolized for excretion. mdpi.com

Formation of Reduced and Oxidized Metabolites

The enzymatic pathways result in chemically distinct metabolites, each contributing to the detoxification of the parent aldehyde.

Oxidized Metabolite: The action of ALDH enzymes produces 4-hydroxy-2-nonenoic acid (HNA) . This metabolite is non-toxic and more water-soluble, facilitating its removal from the body. mdpi.comoncotarget.com

Reduced Metabolite: The activity of ADH and AKR enzymes leads to the formation of 1,4-dihydroxy-2-nonene (DHN) . The conversion of the aldehyde to an alcohol group in DHN removes a key site of reactivity. nih.govoncotarget.com

Glutathione Conjugate Metabolites: Following the initial GST-catalyzed conjugation to form GS-HNE, this adduct can be further processed. For instance, aldose reductases can reduce the GS-HNE adduct to form glutathionyl-1,4-dihydroxynonene (GS-DHN) . elifesciences.org The initial GS-HNE conjugate is eventually processed and excreted from the body in the form of mercapturic acid. mdpi.com

Enzyme FamilySpecific Enzyme (Example)SubstrateProduct(s)Metabolic Outcome
Aldehyde Dehydrogenase (ALDH)ALDH24-Hydroxy-2-nonenal4-Hydroxy-2-nonenoic acid (HNA)Oxidation
Alcohol Dehydrogenase (ADH) / Aldo-Keto Reductase (AKR)ADH, AKR4-Hydroxy-2-nonenal1,4-Dihydroxy-2-nonene (DHN)Reduction
Glutathione S-Transferase (GST)GSTA4-44-Hydroxy-2-nonenal, Glutathione (GSH)Glutathionyl-4-hydroxynonenal (GS-HNE)Conjugation

Non-Enzymatic Adduction as a Detoxification Route

In addition to enzymatic catalysis, 4-HNE can be detoxified through non-enzymatic reactions. The high electrophilicity of 4-HNE allows it to react spontaneously with cellular nucleophiles. mdpi.com The most significant of these non-enzymatic reactions is its conjugation with glutathione (GSH). mdpi.com Although this spontaneous reaction is much slower than the GST-catalyzed pathway, the high intracellular concentration of GSH makes it a relevant route for detoxification. mdpi.comoup.com

Furthermore, other endogenous molecules can act as buffering agents by quenching 4-HNE. These include small peptides like carnosine and the GHK tripeptide (Gly-His-Lys), which can react with and neutralize the aldehyde, thus providing a non-enzymatic defense against its toxicity. elifesciences.org While adduction to functional proteins is typically associated with cellular damage, non-enzymatic adduction to abundant, non-critical nucleophiles can be considered a form of detoxification by sequestration. nih.gov

Advanced Methodologies for Research and Analysis of 4 Hydroxy 2 Octenal

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 4-HOE, enabling its separation from complex mixtures and subsequent quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two primary chromatographic methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of 4-HOE, particularly after derivatization to enhance detection and stability. nih.gov A common approach involves the derivatization of the aldehyde group with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms a stable and UV-active hydrazone derivative. nih.gov This allows for sensitive detection using a UV detector.

A highly sensitive HPLC method was developed for the simultaneous separation and measurement of various lipophilic secondary lipid peroxidation products, including 4-HOE, in vegetable oil. In this method, the carbonyl compounds were derivatized with DNPH and separated on a reversed-phase HPLC column. The detection limit for individual compounds was reported to be 1 nanogram. Another study presented a simple and sensitive HPLC method with electrochemical detection for the measurement of 4-hydroxy-2-nonenal (HNE), a related hydroxyalkenal, as its DNPH derivative, demonstrating the potential for high sensitivity in detecting such aldehydes. nih.gov

Fluorescence derivatization followed by HPLC separation has also been successfully applied. For instance, a method for 4-HNE in human plasma involved deproteinization, fluorescence derivatization, and solid-phase extraction (SPE) prior to HPLC analysis, achieving a high recovery rate and a low limit of detection. ajrms.com Another method utilized the fluorescent labeling of carbonyl compounds with 4-(2-carbazoylpyrrolidin-1-yl)-7-nitro-2,1,3-benzoxadiazole (NBD-ProCZ) for the determination of HNE in rat hepatocytes, with a detection limit of 2.5 femtomoles. nih.gov These fluorescence-based HPLC methods offer excellent sensitivity for the analysis of low concentrations of hydroxyalkenals.

The table below summarizes key parameters of selected HPLC methods for the analysis of hydroxyalkenals.

Analyte Derivatizing Agent Detection Method Matrix Limit of Detection (LOD) Reference
4-Hydroxy-2-octenal (B106085)2,4-dinitrophenylhydrazine (DNPH)UVVegetable Oil1 ng
4-Hydroxy-2-nonenal2,4-dinitrophenylhydrazine (DNPH)ElectrochemicalBiological Samples< 1 pmol nih.gov
4-Hydroxy-2-nonenalFluorescent ProbeFluorescenceHuman Plasma100 pmol/L ajrms.com
4-Hydroxy-2-nonenalNBD-ProCZLaser-Induced FluorescenceRat Hepatocytes2.5 fmol nih.gov

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of 4-HOE. Due to the low volatility and thermal instability of 4-HOE, derivatization is typically required prior to GC analysis. tandfonline.comnih.gov This process converts the analyte into a more volatile and thermally stable derivative suitable for GC separation.

One common derivatization strategy involves reaction with reagents like pentafluorobenzyl-hydroxylamine-HCl followed by trimethylsilylation to form trimethylsilyl (B98337) ethers. nih.gov This approach has been successfully used for the analysis of HNE in human and rat plasma with high precision and sensitivity. nih.gov Another study investigated the use of halogenated phenylhydrazines, such as 3,5-dichlorophenylhydrazine (B1297673) (DCPH), to create derivatives suitable for sensitive detection by an electron capture detector (GC-ECD). tandfonline.comnih.gov

A novel GC-MS method was developed for the simultaneous determination of 4-hydroxy-2-alkenals by converting them into stable diols and subsequently to ortho-esters. researchgate.net This method utilized single-ion monitoring (SIM) for sensitive detection. researchgate.net The use of deuterated internal standards is also a common practice in GC-MS analysis to ensure accurate quantification. researchgate.net

The following table outlines different derivatization strategies used in GC-based analysis of hydroxyalkenals.

Analyte Derivatization Reagent(s) Detection Method Key Feature Reference
4-Hydroxy-2-nonenalPentafluorobenzyl-hydroxylamine-HCl, TrimethylsilylationMass Spectrometry (MS)High stability and precision nih.gov
4-Hydroxy-2-nonenal3,5-dichlorophenylhydrazine (DCPH)Electron Capture Detector (ECD)High sensitivity tandfonline.comnih.gov
4-Hydroxy-2-alkenalsConversion to diols and ortho-estersMass Spectrometry (MS)Simultaneous detection researchgate.net

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry Approaches for Identification and Quantification

Mass spectrometry (MS) plays a pivotal role in the analysis of 4-HOE, providing both identification and quantification capabilities with high specificity and sensitivity. It is often coupled with chromatographic techniques like LC or GC.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a gold standard for the analysis of free 4-HOE and other related aldehydes. acs.orgresearchgate.net This technique combines the separation power of HPLC with the specificity and sensitivity of tandem mass spectrometry. Electrospray ionization (ESI) is a commonly used ionization source for these analyses. acs.orgresearchgate.net

A method based on solid-phase extraction (SPE) and HPLC-MS/MS was developed for the determination of HNE in pork products, achieving a low limit of detection and good recovery. acs.org Another LC-MS/MS method was developed to evaluate the concentration of four different aldehydes, including HNE, in oil samples. researchgate.net The use of isotope-coded derivatization in conjunction with LC-MS/MS has also been reported to provide reliable and sensitive quantification of free HNE in meat products. researchgate.net

Direct analysis of underivatized 4-HOE is also possible with MS. A method using electrospray mass spectrometry was developed for the determination of HNE at the cellular level without the need for derivatization, using a deuterated internal standard for quantification. nih.gov

The table below highlights key aspects of LC-MS/MS methods for free hydroxyalkenal analysis.

Analyte Ionization Method Matrix Quantification Strategy Limit of Detection/Quantification Reference
4-Hydroxy-2-nonenalElectrospray Ionization (ESI)Pork ProductsInternal Standard0.043 mg/kg (LOD) acs.org
4-Hydroxy-2-nonenalElectrospray Ionization (ESI)Meat ProductsIsotope-coded derivatization0.25 pmol/g (LOQ) researchgate.net
4-Hydroxy-2-nonenalElectrospray Ionization (ESI)Human T cell leukemia extractsDeuterated Internal StandardNot specified nih.gov

4-HOE readily forms covalent adducts with proteins, primarily through Michael addition with the nucleophilic side chains of cysteine, histidine, and lysine (B10760008) residues. researchgate.netmdpi.comresearchgate.net Targeted proteomics, utilizing mass spectrometry, is a powerful tool for identifying the specific proteins that are modified by 4-HOE and mapping the precise sites of adduction. nih.govfrontiersin.org

These approaches often involve the enrichment of modified proteins or peptides, followed by LC-MS/MS analysis. nih.govfrontiersin.org One strategy employs an aldehyde-reactive probe to biotinylate the Michael-type adducts, facilitating their enrichment and subsequent identification. nih.gov This has been used to identify numerous HNE-modified proteins and their modification sites in human monocytic cells. nih.gov Another approach combines affinity enrichment with label-free quantification to assess the dose-dependent adduction of HNE to the mitochondrial proteome. frontiersin.org

The formation of a Michael adduct results in a mass increase of 156 Da, while the formation of a Schiff base adduct with lysine leads to a mass increase of 138 Da. researchgate.net These characteristic mass shifts are used to identify modified peptides in MS/MS data.

The following table shows examples of proteins identified as targets for HNE adduction and the specific residues modified.

Protein Modified Residue(s) Cell/Tissue Type Analytical Approach Reference
Tubulin α-1B chainCys-295Human monocytic THP-1 cellsAldehyde-reactive probe enrichment, LC-MS/MS nih.gov
α-actinin-4Cys-351, Cys-499Human monocytic THP-1 cellsAldehyde-reactive probe enrichment, LC-MS/MS nih.gov
VimentinCys-328Human monocytic THP-1 cellsAldehyde-reactive probe enrichment, LC-MS/MS nih.gov
Aldolase AHis-246Human monocytic THP-1 cellsAldehyde-reactive probe enrichment, LC-MS/MS nih.gov
Various mitochondrial proteinsNot specifiedRat liver mitochondriaAffinity enrichment, Label-free quantification frontiersin.org

In addition to proteins, 4-HOE can also form adducts with nucleic acids, particularly with deoxyguanosine (dG). aacrjournals.org These DNA lesions are considered endogenous and their levels can be indicative of oxidative stress. Mass spectrometry is a crucial tool for the characterization and quantification of these nucleic acid adducts.

A highly sensitive ³²P-postlabeling method combined with HPLC and mass spectrometry has been used to detect and identify cyclic 1,N²-propano-dG adducts of HNE in tissues from rats and humans. aacrjournals.org The identities of these adducts were confirmed by their comigration with synthetic standards and by mass spectrometric analysis. aacrjournals.org The formation of these adducts has been linked to lipid peroxidation, with ω-6 polyunsaturated fatty acids being a likely source. aacrjournals.org

Targeted Proteomics for Protein Adduct Identification and Site Mapping

Immunochemical Assays for Adduct Detection (e.g., Western Blotting, ELISA)

Immunochemical assays are fundamental tools for detecting and quantifying the covalent modifications of proteins by 4-Hydroxy-2-nonenal (4-HNE). These methods rely on the high specificity of antibodies that recognize the stable adducts formed between 4-HNE and the nucleophilic side chains of cysteine, histidine, and lysine residues on proteins. nih.govcellbiolabs.comnih.gov

Western Blotting is a widely used technique to identify specific 4-HNE-modified proteins within a complex biological sample. mdpi.compubcompare.ai The process involves separating proteins by size using gel electrophoresis, transferring them to a solid membrane, and then probing the membrane with a primary antibody specific for 4-HNE adducts. mdpi.comresearchgate.net A secondary antibody conjugated to an enzyme or fluorophore is then used for detection, revealing bands that correspond to the molecular weights of the HNE-modified proteins. researchgate.net

This technique allows for the semi-quantitative analysis of 4-HNE protein adduction and has been instrumental in identifying target proteins in various contexts. For instance, Western blot analysis has been used to assess the extent of protein modification by 4-HNE in different organs of mice, such as the kidney, brain, and heart, revealing distinct patterns of protein carbonylation. mdpi.com In studies on dystrophic muscle cells, this method showed significantly higher levels of 4-HNE protein adducts compared to control cells. researchgate.net Researchers can quantify the intensity of the bands and normalize them to a loading control, such as β-actin, to compare the relative amount of adduction between different samples. researchgate.netresearchgate.net

Enzyme-Linked Immunosorbent Assay (ELISA) provides a high-throughput method for the quantitative measurement of total 4-HNE protein adducts in various biological samples, including plasma, serum, and tissue homogenates. nih.govnih.govabcam.com Several ELISA formats are employed, with the competitive ELISA being a common approach. cellbiolabs.comabcam.com In a typical competitive ELISA, a known amount of HNE-conjugated protein (e.g., HNE-BSA) is pre-coated onto a microplate. cellbiolabs.com The sample containing unknown amounts of 4-HNE adducts is added to the wells along with a limited amount of anti-HNE primary antibody. The free 4-HNE adducts in the sample compete with the coated HNE conjugate for binding to the antibody. The amount of antibody bound to the plate, which is inversely proportional to the concentration of 4-HNE adducts in the sample, is then quantified using a secondary antibody linked to an enzyme like horseradish peroxidase (HRP). cellbiolabs.compubcompare.ai

ELISA is highly sensitive and reproducible, making it suitable as a biomarker for chronic oxidative stress in both experimental and clinical research. nih.govnih.gov It has been used to measure 4-HNE adducts in cellular extracts, with protocols available for both indirect and sandwich ELISA formats to detect these stable biomarkers of oxidative stress. nih.govpubcompare.ai

AssayPrinciplePrimary ApplicationKey Findings from ResearchReferences
Western BlottingSeparation of proteins by size, followed by immunodetection of HNE-adducted proteins on a membrane.Identification and semi-quantitative analysis of specific HNE-modified proteins.Detected increased 4-HNE adducts on specific proteins in organs of Hfe−/− mice and in dystrophic muscle cells. mdpi.comresearchgate.net Used to confirm dose-dependent detection of 4-HNE adducts in treated HepG2 cells. nih.gov nih.govmdpi.compubcompare.airesearchgate.netresearchgate.net
ELISA (Competitive)Competition between HNE adducts in the sample and a coated HNE conjugate for binding to a specific antibody.High-throughput quantification of total HNE-protein adducts in biological fluids and cell lysates.Provides a quantitative measure of HNE adducts, serving as a stable biomarker of lipid peroxidation and oxidative stress. nih.govnih.gov Kits are commercially available with high sensitivity for various sample types. cellbiolabs.comabcam.com nih.govcellbiolabs.comnih.govabcam.compubcompare.ai

Advanced Cellular and Molecular Probing Techniques

Microarray Analysis for Gene Expression Profiling

Microarray technology enables the global analysis of changes in gene expression in response to 4-HNE, providing a comprehensive overview of the cellular pathways it affects. acs.org This technique involves hybridizing labeled cDNA or cRNA from treated and untreated cells to a solid surface (a "chip") containing thousands of known DNA sequences (probes). The relative hybridization signals reveal which genes are up- or down-regulated by 4-HNE exposure.

Studies using microarrays have monitored temporal changes in gene expression at both subcytotoxic and cytotoxic doses of 4-HNE in various cell lines, including human colorectal carcinoma (RKO) and retinal pigment epithelial (ARPE-19) cells. acs.orgrsc.orgresearchgate.net These analyses have consistently shown that 4-HNE simultaneously alters multiple stress-signaling pathways. acs.org

Key findings from microarray studies include the significant alteration of genes involved in:

Antioxidant Response: Upregulation of genes regulated by the Nrf2 transcription factor, such as those involved in glutathione (B108866) metabolism. acs.orgrsc.org

Heat Shock Response: Changes in the expression of heat shock proteins. acs.org

ER Stress and Apoptosis: Modulation of genes that control the endoplasmic reticulum stress response and programmed cell death. acs.orgrsc.org

Cell Cycle Regulation: Downregulation of genes that regulate cell cycle progression. researchgate.net

Detoxification: Increased mRNA levels for enzymes involved in 4-HNE metabolism, such as aldehyde dehydrogenase (Aldh3a1) and glutathione S-transferase (Gstm3, Gsto1). nih.gov

More recent studies have utilized RNA-sequencing (RNA-seq) to complement and expand upon microarray data, confirming many of the previously identified gene responses and discovering novel ones. rsc.org These combined analyses reveal a dose-dependent evolution of cellular responses, starting with protective mechanisms at low 4-HNE concentrations and progressing to the initiation of apoptosis and significant deregulation of cellular pathways at higher, cytotoxic doses. rsc.org

Flow Cytometry for Cellular Fate Analysis

Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells as they pass through a laser beam. In the context of 4-HNE research, it is extensively used to dissect the compound's effects on crucial cellular processes like cell cycle progression and cell death (apoptosis and necrosis). nih.gov

Cell Cycle Analysis: To analyze the cell cycle, cells treated with 4-HNE are fixed, permeabilized, and stained with a fluorescent DNA-binding dye such as propidium (B1200493) iodide (PI). nih.gov The fluorescence intensity of the stained cells, which is proportional to their DNA content, is measured by the flow cytometer. This allows for the quantification of cells in different phases of the cell cycle (G1, S, and G2/M). nih.govnih.gov Research has demonstrated that 4-HNE can induce cell cycle arrest, particularly at the G2/M phase, in cell lines like HepG2. nih.gov This arrest is often associated with the downregulation of key regulatory proteins like cyclin B1 and CDK1. nih.gov

Apoptosis and Necrosis Analysis: The induction of programmed cell death, or apoptosis, is a common consequence of 4-HNE exposure. Flow cytometry, typically using Annexin V and PI co-staining, is the standard method for its detection and quantification. nih.govresearchgate.net Annexin V is a protein that binds to phosphatidylserine (B164497), a lipid that translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells. researchgate.net This dual staining allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+). researchgate.net Studies have used this method to show that 4-HNE induces apoptosis in a dose-dependent manner in various cell types, including intestinal epithelial cells. researchgate.net

Analysis TypeStaining MethodParameter MeasuredKey Finding with 4-HNEReferences
Cell CyclePropidium Iodide (PI)DNA content per cell.Induces G2/M phase arrest in HepG2 and Hep3B cells. nih.gov nih.govnih.gov
Apoptosis/NecrosisAnnexin V / Propidium Iodide (PI)Phosphatidylserine exposure and membrane integrity.Induces apoptosis and necrosis in a dose-dependent manner in various cell lines. researchgate.net nih.govresearchgate.netscienceopen.com

Reporter Gene Assays for Pathway Activation

Reporter gene assays are a cornerstone for studying the activation of specific signal transduction pathways and transcription factors by 4-HNE. These assays utilize a plasmid vector where the regulatory DNA sequence of a target gene (a promoter or response element) is linked to a gene that encodes an easily measurable "reporter" protein, such as luciferase or green fluorescent protein (GFP). nih.govphysiology.org

A prominent application of this technique in 4-HNE research is the investigation of the Nrf2-ARE pathway. nih.govnih.gov The transcription factor Nrf2 (NF-E2-related factor 2) is a master regulator of the antioxidant response, binding to a DNA sequence known as the Antioxidant Response Element (ARE) to drive the expression of protective genes. nih.govmdpi.com

To measure Nrf2 activation, cells are transfected with a reporter plasmid containing multiple copies of the ARE sequence upstream of a luciferase gene (ARE-luciferase). nih.govnih.gov Upon treatment with 4-HNE, Nrf2 translocates to the nucleus, binds to the ARE sequence on the plasmid, and drives the expression of luciferase. physiology.orgnih.gov The amount of light produced by the luciferase enzyme, measured with a luminometer, is directly proportional to the transcriptional activity of Nrf2.

Research using ARE-luciferase reporter assays has demonstrated that:

4-HNE potently induces Nrf2 transcriptional activity in a dose-dependent manner in cell lines like HeLa and ARPE-19. nih.govnih.gov

The activation of Nrf2 by 4-HNE is a critical cellular defense mechanism, leading to the upregulation of detoxifying enzymes like GSTA4 and AKR1C1. nih.gov

Other signaling pathways, such as the PI3K/Akt and MAPK pathways, can modulate 4-HNE-induced Nrf2 activation. nih.gov

Inhibitors of these pathways can be used in conjunction with reporter assays to dissect the upstream signaling events that lead to Nrf2 activation. nih.gov

In addition to luciferase assays, GFP-based reporters are also used. For instance, studies have employed an Nrf2-GFP fusion protein to visually track the translocation of Nrf2 from the cytoplasm to the nucleus upon 4-HNE stimulation, providing further evidence of its activation. physiology.orgnih.gov

Experimental Models and Research Paradigms in 4 Hydroxy 2 Octenal Studies

In Vitro Cell Culture Models

In vitro cell culture models are fundamental tools in 4-HNE research, providing controlled environments to study its effects on specific cell types and molecular pathways.

Mammalian Cell Lines

A diverse array of mammalian cell lines has been employed to investigate the biological activities of 4-HNE. The choice of cell line is often dictated by the specific research question, as the effects of 4-HNE can be highly cell-type dependent. imrpress.com

Epithelial Cells: Human small airway epithelial cells (SAECs), human corneal epithelial cells (HCECs), and intestinal porcine epithelial cells (IPEC-1) are commonly used to model the effects of 4-HNE on barrier tissues. nih.govresearchgate.netoncotarget.com Studies with SAECs have shown that 4-HNE can impair mitochondrial function, reduce cell viability, and increase caspase-3 activity. nih.govoncotarget.com In HCECs, 4-HNE has been found to induce oxidative stress and decrease cell viability. researchgate.net Research using human colon epithelial HCT116 and lung epithelial A549 cells has demonstrated that 4-HNE can inhibit DNA repair mechanisms. pnas.org Human lens epithelial cells (HLECs) have been used to study the metabolism of 4-HNE and its role in lens opacification. arvojournals.orgarvojournals.org

Fibroblast Cells: Fibroblast cell lines, such as the human lung fibroblast line CCL-75 and the hamster fibroblast line E36, are utilized to study the impact of 4-HNE on connective tissue cells and processes like wound healing and fibrosis. arvojournals.orgtandfonline.com Studies have shown that 4-HNE can induce cytotoxicity, deplete cellular glutathione (B108866), and inactivate glutathione peroxidase in fibroblast cell lines like HA I. capes.gov.br Furthermore, research on human and murine fibroblasts has revealed that 4-HNE can inhibit the synthesis of elastin, a key protein in connective tissues. nih.gov

Immune Cells: Immune cell lines, such as the macrophage-like RAW 264.7 cells and the human monocytic cell line THP-1, are crucial for understanding the role of 4-HNE in inflammation and immune responses. nih.govnih.gov Investigations using RAW 264.7 cells have explored the structure-activity relationships of 4-HNE in inducing growth inhibition and apoptosis. researchgate.net

Muscle Cells: Skeletal muscle cell lines, including rat L6 and mouse C2C12 myotubes, are instrumental in studying the effects of 4-HNE on insulin (B600854) signaling and muscle metabolism. nih.govucl.ac.uknih.gov Research has demonstrated that 4-HNE can induce insulin resistance in L6 muscle cells by causing carbonyl and oxidative stress. nih.gov Studies on both L6 and C2C12 cells have investigated how 4-HNE alters cellular redox homeostasis and mitochondrial metabolism. ucl.ac.ukresearchgate.net

Neuronal Cells: Neuronal cell lines are vital for investigating the neurotoxic effects of 4-HNE and its involvement in neurodegenerative diseases. PC12 cells, derived from a rat adrenal pheochromocytoma, and primary rat hippocampal neurons have been used to show that 4-HNE can induce apoptosis. nih.govresearchgate.net Studies using the human neuroblastoma cell line SK-N-MC and the hypothalamic neuronal cell line N43/5 have explored the role of G-protein coupled receptors in mediating 4-HNE's effects. mdpi.com The impact of genetic background on susceptibility to 4-HNE-induced neuronal death has also been investigated in neuronal cell cultures. eneuro.org

Interactive Data Table: Mammalian Cell Lines in 4-HNE Research

Cell LineCell TypeKey Research Findings
SAECHuman Small Airway Epithelial4-HNE impairs mitochondrial function and reduces cell viability. nih.govoncotarget.com
HCECHuman Corneal Epithelial4-HNE induces oxidative stress. researchgate.net
IPEC-1Intestinal Porcine EpithelialUsed to evaluate intestinal barrier function in response to 4-HNE. researchgate.net
HCT116, A549Human Colon & Lung Epithelial4-HNE inhibits DNA repair mechanisms. pnas.org
HLE B-3Human Lens EpithelialDepletion of intracellular 4-HNE can lead to phenotypic transformation. arvojournals.org
HA IFibroblast4-HNE induces cytotoxicity and depletes glutathione. capes.gov.br
CCL-75Human Lung FibroblastOverexpression of hGSTA4-4, which metabolizes 4-HNE, affects cell phenotype. arvojournals.org
RAW 264.7Macrophage-likeUsed to study 4-HNE-induced growth inhibition and apoptosis. researchgate.net
L6, C2C12Skeletal Muscle4-HNE induces insulin resistance and alters mitochondrial metabolism. nih.govucl.ac.uknih.gov
PC12Pheochromocytoma (Neuronal-like)4-HNE induces apoptosis. nih.govresearchgate.net
SK-N-MCHuman NeuroblastomaInvestigated GPR40-mediated pathways in response to fatty acids that can generate 4-HNE. mdpi.com

Bacterial Culture Models

While the bulk of 4-HNE research focuses on mammalian systems, some studies have utilized bacterial culture models to investigate its antimicrobial properties and the bacterial response to this aldehyde. It has been observed that 4-HNE is generated during bacterial infections and can affect the growth and survival of various bacteria. imrpress.com Research has shown that the intracellular pathogen Listeria monocytogenes induces specific genes, rha1 and rha2, in response to 4-HNE exposure. elifesciences.org These genes code for oxidoreductases that detoxify 4-HNE. elifesciences.org Heterologous expression of these genes in a more sensitive bacterium, Bacillus subtilis, conferred increased resistance to 4-HNE and enhanced its survival within macrophages. elifesciences.org This indicates that 4-HNE is a component of the host's antimicrobial response.

Ex Vivo Tissue and Organ Perfusion Models

Ex vivo models, which involve the use of tissues or organs outside the living organism, provide a bridge between in vitro and in vivo research. These models maintain the complex cellular architecture and interactions of the tissue, allowing for the study of 4-HNE's effects in a more physiologically relevant context than cell culture.

Isolated Perfused Heart: The Langendorff-perfused mouse heart model has been used to investigate the role of 4-HNE in cardiac cell death. frontiersin.org Studies have shown that perfusion with 4-HNE can induce cardiomyocyte necroptosis, a form of programmed cell death. frontiersin.org This model has also been used to demonstrate that 4-HNE impairs cardiac function. frontiersin.org

Isolated Coronary Microvessels: To study the effects of 4-HNE on vascular function, isolated coronary microvessels have been employed. Research has shown that 4-HNE can decrease capsaicin-mediated increases in myocardial blood flow and relaxation in these vessels. researchgate.net

Retinal Explants: Ex vivo retinal explants from mice have been used to model ocular diseases like toxoplasmosis. These studies have shown that infection with Toxoplasma gondii leads to the formation of 4-HNE adducts in the retinal layers, indicating a role for lipid peroxidation in the pathology of the disease. researchgate.net

Perfused Liver and Kidney: The metabolism of 4-HNE has been studied in perfused rat liver and kidney, revealing that these organs rapidly take up and metabolize the aldehyde. mdpi.com

Genetic and Pharmacological Manipulation in Research Settings

To dissect the specific molecular pathways and protein targets of 4-HNE, researchers employ genetic and pharmacological manipulation techniques in both in vitro and in vivo models.

Gene Knockout and Knockdown Approaches

Gene Knockout: The role of specific genes in the cellular response to 4-HNE has been investigated using gene knockout mice. For instance, disruption of the mGsta4 gene, which encodes a key enzyme in 4-HNE metabolism, leads to increased tissue levels of 4-HNE and the development of obesity in mice. acs.org This suggests a direct link between 4-HNE accumulation and metabolic disease. Studies on mice with a knockout of the Rlip gene, which also plays a role in 4-HNE metabolism, have shown resistance to carcinogenesis, highlighting the complex role of 4-HNE in cancer development. mdpi.com

Gene Knockdown (siRNA): Small interfering RNA (siRNA) is a powerful tool to transiently silence the expression of specific genes and assess their role in 4-HNE-mediated effects. In human fibroblasts, EGFR-specific siRNAs were used to reverse the inhibitory effect of 4-HNE on tropoelastin synthesis, demonstrating the involvement of the EGFR pathway. nih.gov In hepatocellular carcinoma cells, knockdown of the SMARCA4 gene was found to increase the intracellular accumulation of 4-HNE. mdpi.com Furthermore, siRNA-mediated knockdown of receptor-interacting serine/threonine-protein kinase 1 (RIP1) was shown to prevent 4-HNE-induced cardiomyocyte necroptosis. frontiersin.org In astrocytes, knockdown of prostaglandin (B15479496) reductase-1 (PTGR1) significantly reduced Nrf2-mediated protection against 4-HNE toxicity. researchgate.net

Overexpression Strategies

Conversely, overexpressing specific genes can help to understand their protective or modulatory roles against 4-HNE toxicity.

Transient Transfection: In human lens epithelial cells (HLE B-3), transient transfection with the gene for human glutathione S-transferase A4-4 (hGSTA4-4), an enzyme that detoxifies 4-HNE, led to a depletion of intracellular 4-HNE and resulted in phenotypic transformation of the cells. arvojournals.org This highlights the importance of maintaining 4-HNE homeostasis. Overexpression of GSTs that conjugate 4-HNE has also been shown to protect K562 leukemia cells from UV-induced cytotoxicity. nih.gov

Interactive Data Table: Genetic and Pharmacological Manipulation in 4-HNE Research

TechniqueModel SystemTarget Gene/ProteinKey Finding
Gene KnockoutMicemGsta4Increased 4-HNE levels and obesity. acs.org
Gene KnockoutMiceRlipResistance to carcinogenesis. mdpi.com
siRNA KnockdownHuman FibroblastsEGFRReversed 4-HNE's inhibition of tropoelastin synthesis. nih.gov
siRNA KnockdownHepatocellular Carcinoma CellsSMARCA4Increased intracellular 4-HNE accumulation. mdpi.com
siRNA KnockdownCardiomyocytesRIP1Prevented 4-HNE-induced necroptosis. frontiersin.org
siRNA KnockdownAstrocytesPTGR1Reduced Nrf2-mediated protection against 4-HNE. researchgate.net
OverexpressionHuman Lens Epithelial Cells (HLE B-3)hGSTA4-4Depletion of 4-HNE led to phenotypic transformation. arvojournals.org
OverexpressionK562 Leukemia CellsGSTsProtection from UV-induced cytotoxicity. nih.gov

Use of Specific Inhibitors and Activators

Inhibitors in 4-HNE Research

A variety of inhibitors have been employed to block specific enzymatic activities or signaling pathways that are either induced by or interact with 4-HNE. These studies have been crucial in identifying the upstream regulators and downstream effectors of 4-HNE's biological actions.

For instance, to investigate the mechanisms of 4-HNE-induced lipolysis in adipocytes, researchers have utilized H89, a potent inhibitor of protein kinase A (PKA). In both 3T3-L1 and primary adipocytes, pre-incubation with H89 was found to prevent the glycerol (B35011) release stimulated by 4-HNE. This finding suggests that the lipolytic action of 4-HNE is primarily mediated through the cAMP/PKA signaling pathway. plos.org

The role of mitochondrial reactive oxygen species (ROS) in 4-HNE-mediated cellular events has been explored using a panel of mitochondrial electron transport chain inhibitors. In monocytic cells, rotenone, an inhibitor of complex I, was observed to significantly inhibit the 4-HNE-mediated increase in tissue factor (TF) activity by about 50%. ahajournals.org In another study, inhibitors of complex III (antimycin) and complex V (oligomycin) were shown to block 4-HNE-induced ROS generation, whereas inhibitors of complexes I, II, and IV (rotenone, THF, and sodium azide, respectively) did not have the same effect. ashpublications.org This indicates that mitochondria are a primary source of HNE-induced ROS. ashpublications.org

Furthermore, the involvement of specific signaling cascades in 4-HNE-induced TF decryption has been investigated. Inhibition of apoptosis signal-regulating kinase (ASK-1) was found to diminish HNE-induced TF decryption. ashpublications.org The mechanism of 4-HNE-induced mitochondrial uncoupling has been studied using inhibitors of the adenine (B156593) nucleotide translocase (ANT) and uncoupling proteins (UCPs). Carboxyatractylate and bongkrekate, which are potent inhibitors of ANT, and GDP, an inhibitor of UCPs, were all found to inhibit the uncoupling of mitochondria induced by hydroxynonenal. nih.gov This demonstrates that 4-HNE can induce uncoupling through both ANT and UCPs. nih.gov

The following table provides a summary of key inhibitors used in 4-HNE research and their observed effects.

Inhibitors in 4-Hydroxy-2-nonenal Research
Inhibitor Target/Pathway Experimental Model Key Research Finding Citation(s)
H89 Protein Kinase A (PKA) 3T3-L1 and primary adipocytes Prevents 4-HNE-stimulated glycerol release, indicating lipolysis is mediated by the cAMP/PKA pathway. plos.org
Rotenone Mitochondrial Complex I THP-1 monocytic cells Inhibits HNE-mediated increase in tissue factor activity by approximately 50%. ahajournals.org
Antimycin Mitochondrial Complex III THP-1 cells Inhibits HNE-induced ROS generation. ashpublications.org
Oligomycin Mitochondrial Complex V THP-1 cells Inhibits HNE-induced ROS generation. ashpublications.org
ASK-1 Inhibitors Apoptosis signal-regulating kinase 1 THP-1 cells Diminishes HNE-induced tissue factor decryption. ashpublications.org
Carboxyatractylate Adenine Nucleotide Translocase (ANT) Isolated mitochondria Inhibits hydroxynonenal-induced mitochondrial uncoupling. nih.gov
Bongkrekate Adenine Nucleotide Translocase (ANT) Isolated mitochondria Inhibits hydroxynonenal-induced mitochondrial uncoupling. nih.gov
GDP Uncoupling Proteins (UCPs) Isolated mitochondria Inhibits hydroxynonenal-induced mitochondrial uncoupling. nih.gov

Activators in 4-HNE Research

Activators are used to enhance the activity of specific enzymes or pathways, often to study their potential protective roles against 4-HNE-induced toxicity or to understand the regulatory mechanisms of 4-HNE metabolism.

A key example is the use of Alda-1, a small molecule activator of aldehyde dehydrogenase 2 (ALDH2). ALDH2 is a mitochondrial enzyme that detoxifies 4-HNE by oxidizing it to a less reactive carboxylic acid. nih.gov The application of Alda-1 serves to upregulate this detoxification pathway, allowing researchers to study the protective effects of enhanced 4-HNE metabolism. nih.gov

In the context of 4-HNE-induced metabolic dysregulation, 5-Aminoimidazole-4-carboxamide 1-beta-D-ribofuranoside (AICAR), a pharmacological activator of AMP-activated protein kinase (AMPK), has been utilized. Research has shown that 4-HNE exposure suppresses AMPK, a pathway that normally inhibits lipolysis. The use of AICAR was found to alleviate 4-HNE-induced lipolysis, suggesting that the suppression of AMPK contributes to the lipolytic response elicited by 4-HNE. plos.org

Natural compounds have also been investigated for their ability to activate protective pathways against 4-HNE. Trans-resveratrol, a stilbene (B7821643) found in grapes, is known to activate the Nrf2 signaling pathway. In PC-12 cells, trans-resveratrol was shown to counter the cytotoxic effects of 4-HNE, reduce ROS generation, and decrease lipid peroxidation, highlighting the protective role of the Nrf2 pathway. mdpi.com

The table below summarizes key activators used in studies involving 4-HNE.

Activators in 4-Hydroxy-2-nonenal Research
Activator Target/Pathway Experimental Model Key Research Finding Citation(s)
Alda-1 Aldehyde Dehydrogenase 2 (ALDH2) Not specified in provided context Upregulates the ALDH2-mediated detoxification of 4-HNE. nih.gov
AICAR AMP-activated protein kinase (AMPK) 3T3-L1 adipocytes Alleviates 4-HNE-induced lipolysis, suggesting AMPK suppression contributes to this effect. plos.org

Q & A

Q. What strategies are recommended for integrating this compound data into systems biology models?

  • Methodological Answer : Develop kinetic models using software like COPASI or SBML, incorporating rates of this compound generation, adduct formation, and detoxification (e.g., GST-mediated conjugation). Validate models with time-course experimental data and sensitivity analysis to identify critical parameters .
  • Key Considerations : Curate model inputs from high-confidence datasets (e.g., enzyme kinetic constants from purified systems) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.